1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C9H14N2O It is a pyrazole derivative, characterized by the presence of a tert-butyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16622 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been reported to exhibit antimicrobial potential , suggesting that this compound may also have antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of tert-butylhydrazine with an appropriate ketone or aldehyde. One common method involves the condensation of tert-butylhydrazine with acetylacetone under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Another pyrazole derivative with similar structural features but different functional groups.
1-tert-Butyl-3-phenyl-1H-pyrazole: A compound with a phenyl group attached to the pyrazole ring, offering different chemical properties and applications.
Uniqueness
Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-(2-tert-butylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-5-6-10-11(8)9(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWLESJJCZTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.